4-[(3-Methoxyphenoxy)methyl]benzoic acid
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Overview
Description
4-[(3-Methoxyphenoxy)methyl]benzoic acid is an organic compound with the molecular formula C15H14O4 and a molecular weight of 258.27 g/mol . This compound is characterized by the presence of a benzoic acid moiety linked to a 3-methoxyphenoxy group via a methylene bridge. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It’s known that phenol derivatives, which this compound is a part of, have high potential as building blocks for the synthesis of bioactive natural products .
Mode of Action
It’s known that phenol derivatives can undergo various chemical reactions, including oxidation and reduction . For instance, 4-Methoxybenzoic acid, a related compound, has been used in the oxidation and reduction of cytochrome c in solution through different self-assembled monolayers on gold electrodes using cyclic voltammetry .
Biochemical Pathways
Phenol derivatives are known to be involved in various biological activities, including anti-tumor and anti-inflammatory effects .
Result of Action
Phenol derivatives are known to have potential biological activities, including anti-tumor and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Methoxyphenoxy)methyl]benzoic acid typically involves the reaction of 3-methoxyphenol with benzyl chloride in the presence of a base such as sodium hydroxide to form 3-methoxybenzyl chloride. This intermediate is then reacted with 4-hydroxybenzoic acid under basic conditions to yield the final product . The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (around 125°C) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Methoxyphenoxy)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) and various nucleophiles (e.g., amines, thiols) are employed under basic conditions.
Major Products Formed
Oxidation: 4-[(3-Hydroxyphenoxy)methyl]benzoic acid.
Reduction: 4-[(3-Methoxyphenoxy)methyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(3-Methoxyphenoxy)methyl]benzoic acid is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-[(4-Methoxyphenoxy)methyl]benzoic acid: Similar structure but with the methoxy group in the para position.
3-[(3-Methoxyphenoxy)methyl]benzoic acid: Similar structure but with the methoxy group in the meta position.
Uniqueness
4-[(3-Methoxyphenoxy)methyl]benzoic acid is unique due to the specific positioning of the methoxy group, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interaction with molecular targets, making it a valuable tool in research and development .
Properties
IUPAC Name |
4-[(3-methoxyphenoxy)methyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-13-3-2-4-14(9-13)19-10-11-5-7-12(8-6-11)15(16)17/h2-9H,10H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMOCGGTEZWXCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2=CC=C(C=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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